REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:3][O:4][CH2:5][CH2:6][OH:7].[C:14]([OH:18])(=O)[CH:15]=[CH2:16]>>[C:3]([O:12][CH2:11][CH2:10][O:9][CH2:8][C:2]([CH3:13])([CH3:1])[CH2:3][O:4][CH2:5][CH2:6][O:7][C:14](=[O:18])[CH:15]=[CH2:16])(=[O:4])[CH:2]=[CH2:1]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CC(COCCO)(COCCO)C
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Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCOCC(COCCOC(C=C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |